2-(4-Amino-phenyl)-ethanesulfonic acid amide
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Overview
Description
2-(4-Amino-phenyl)-ethanesulfonic acid amide is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethanesulfonic acid amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-phenyl)-ethanesulfonic acid amide typically involves the reaction of 4-nitrophenyl ethanesulfonic acid with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-nitrophenyl ethanesulfonic acid under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation or sulfonation.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas with a palladium catalyst.
Metal Hydrides: Lithium aluminum hydride or sodium borohydride.
Electrophilic Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Amino-phenyl)-ethanesulfonic acid amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-(4-Amino-phenyl)-ethanesulfonic acid amide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
2-(4-Amino-phenyl)benzothiazole: Known for its antimicrobial properties.
4-Aminobenzenesulfonamide: Used as an antibacterial agent.
Uniqueness: 2-(4-Amino-phenyl)-ethanesulfonic acid amide is unique due to its ethanesulfonic acid amide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(4-aminophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) |
InChI Key |
JLKZULIGZMBTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)N)N |
Origin of Product |
United States |
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